

# 4-Morpholinoaniline: A Versatile Building Block in Organic Synthesis

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## Compound of Interest

Compound Name: 4-Morpholinoaniline

Cat. No.: B114313

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Introduction

**4-Morpholinoaniline** is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. Its unique molecular architecture, featuring a reactive aniline moiety coupled with a morpholine ring, makes it a valuable building block for the synthesis of a diverse array of complex molecules. The presence of the morpholine group can enhance the solubility and pharmacokinetic properties of derivative compounds, a desirable attribute in drug discovery. This technical guide provides a comprehensive overview of **4-morpholinoaniline**, including its physicochemical properties, synthesis, and key applications as a synthetic intermediate, with a focus on its role in the development of pharmaceuticals.

## Physicochemical and Spectroscopic Properties

**4-Morpholinoaniline** is a purple to brown crystalline powder at room temperature.<sup>[1]</sup> Its solubility in organic solvents like chloroform and ethyl acetate facilitates its use in a variety of reaction conditions.<sup>[1]</sup> A summary of its key physical and chemical properties is provided in the table below.

Property	Value	Reference
Molecular Formula	C <sub>10</sub> H <sub>14</sub> N <sub>2</sub> O	[1]
Molecular Weight	178.23 g/mol	[1]
Melting Point	132-135 °C	[1]
Boiling Point	310.47 °C (estimate)	[2]
pKa <sub>1</sub> (Aniline N-H)	1.8	[3]
pKa <sub>2</sub> (Morpholine N)	4.9	[3]
Solubility	Soluble in chloroform, ethyl acetate	[1]

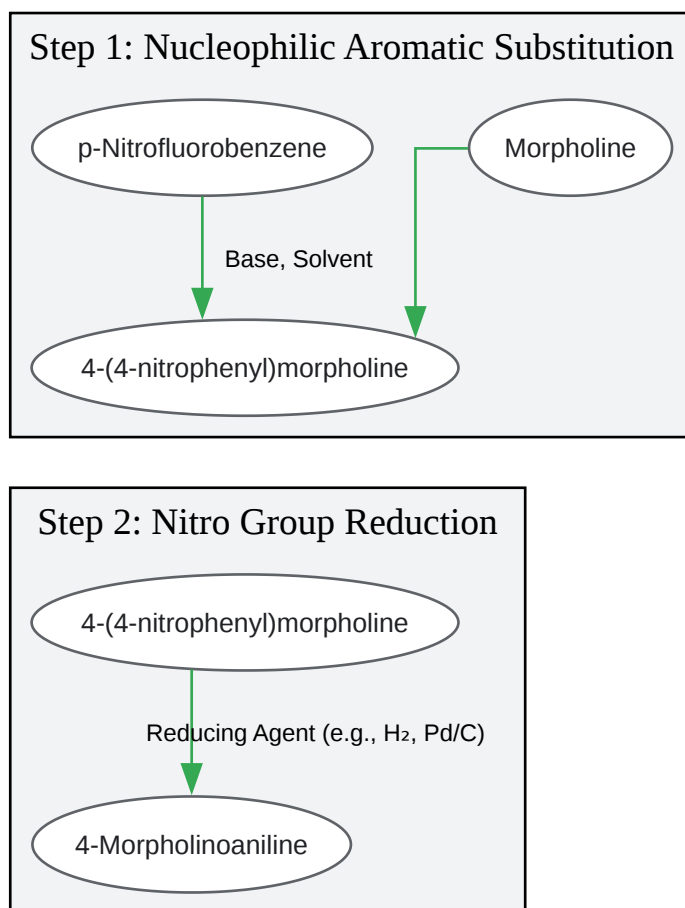
#### Spectroscopic Data:

The structural features of **4-morpholinoaniline** have been well-characterized by various spectroscopic techniques.

Technique	Data	Reference
<sup>1</sup> H NMR	Spectra available	[4]
<sup>13</sup> C NMR	Spectra available, with key shifts identified in literature	[5]
Mass Spectrometry (MS)	Molecular ion peak (M <sup>+</sup> ) at m/z = 178	[1]
Infrared (IR)	Spectra available	[4]

## Synthesis of 4-Morpholinoaniline

The most common and efficient synthesis of **4-morpholinoaniline** involves the reduction of 4-(4-nitrophenyl)morpholine. This two-step process typically starts with the nucleophilic aromatic substitution of a suitable p-nitro-halobenzene with morpholine, followed by the reduction of the nitro group.



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**General synthesis of 4-morpholinoaniline.**

## Experimental Protocol: Synthesis of 4-Morpholinoaniline

The following protocol is based on a reported procedure for the reduction of 4-(4-nitrophenyl)morpholine.<sup>[6]</sup>

Materials:

- 4-(4-Nitrophenyl)morpholine (10.3 g, 49.5 mmol)
- Methanol (130 mL)
- 2 M Ammonia in Methanol (70 mL)
- 5% Palladium on Carbon (Pd/C) (100 mg)

- Water (1 mL)
- Hydrogen gas
- Ethyl acetate
- Hexane

#### Procedure:

- Suspend 4-(4-nitrophenyl)morpholine in a mixture of methanol and a methanolic solution of ammonia in a Paar hydrogenation apparatus.
- Add water and the 5% palladium on carbon catalyst to the suspension.
- Pressurize the vessel with hydrogen gas to 50 psi and agitate for 1 hour.
- Upon completion of the reaction, allow the mixture to cool to room temperature and then filter to remove the catalyst.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by recrystallization from a mixture of ethyl acetate and hexane to yield **4-morpholinoaniline** as a light purple solid.

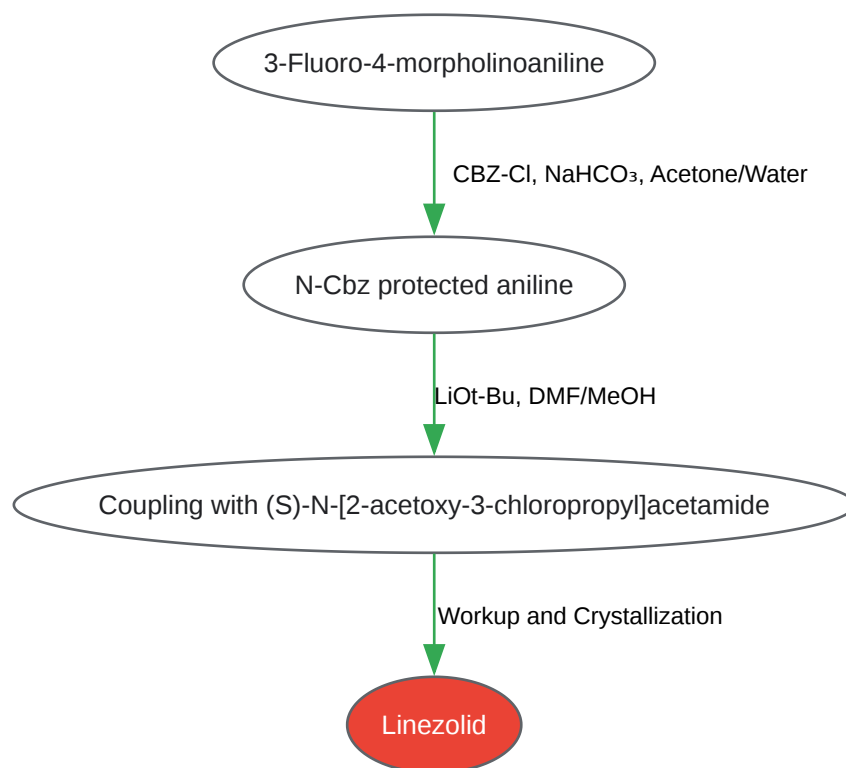
Expected Yield: 6.2 g (70%)[6] Melting Point: 132-133 °C[6] Analysis: The product can be characterized by GC/MS, which should show a molecular ion peak at  $m/z = 178$ . [6]

## Applications in Organic Synthesis

**4-Morpholinoaniline** serves as a versatile precursor for the synthesis of a wide range of organic molecules, particularly those with pharmaceutical applications. The primary amino group can undergo various transformations, including acylation, alkylation, and participation in cross-coupling reactions.

## Key Intermediate in the Synthesis of Linezolid

A prominent example of the application of a **4-morpholinoaniline** derivative is in the synthesis of the antibiotic Linezolid. The synthesis utilizes 3-fluoro-**4-morpholinoaniline** as a key intermediate. The following workflow outlines the multi-step synthesis of Linezolid from this building block.



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### Simplified synthetic pathway to Linezolid.

Experimental Details for the Synthesis of Linezolid:

The synthesis of Linezolid from 3-fluoro-**4-morpholinoaniline** involves several key steps as outlined in the provided patent literature.<sup>[7]</sup>

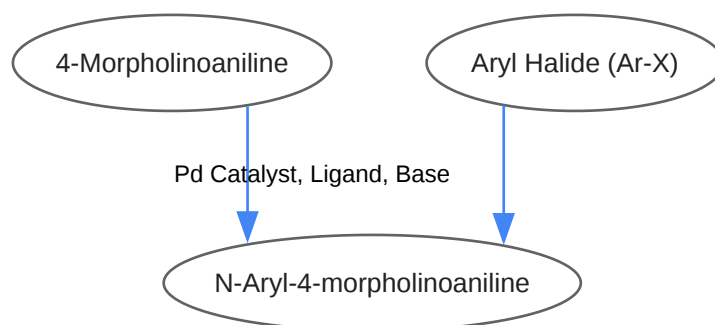
Step	Reactants	Reagents and Conditions	Product
1	3-Fluoro-4-morpholinyl nitrobenzene	10% Pd/C, Ammonium formate, Acetone, 45-50°C	3-Fluoro-4-morpholinoaniline
2	3-Fluoro-4-morpholinoaniline	Benzyl chloroformate (CBZ-Cl), NaHCO <sub>3</sub> , Acetone/Water, 0°C to RT	N-carbobenzoxy-3-fluoro-4-morpholinyl aniline
3	N-carbobenzoxy-3-fluoro-4-morpholinyl aniline, (S)-N-[2-acetoxy-3-chloropropyl]acetamide	Lithium tert-butoxide (LiOt-Bu), DMF/MeOH, 5°C to RT	Linezolid (after workup)

## Palladium-Catalyzed Cross-Coupling Reactions

The amino group of **4-morpholinoaniline** makes it a suitable coupling partner in palladium-catalyzed reactions such as the Buchwald-Hartwig amination and Suzuki coupling, allowing for the formation of new carbon-nitrogen and carbon-carbon bonds, respectively. These reactions are pivotal in constructing complex aromatic systems.

Buchwald-Hartwig Amination:

This reaction enables the coupling of **4-morpholinoaniline** with aryl halides or triflates to form diarylamines.

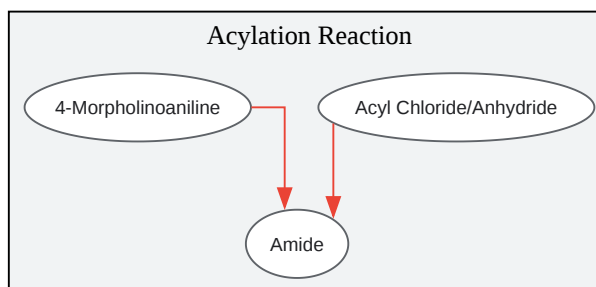
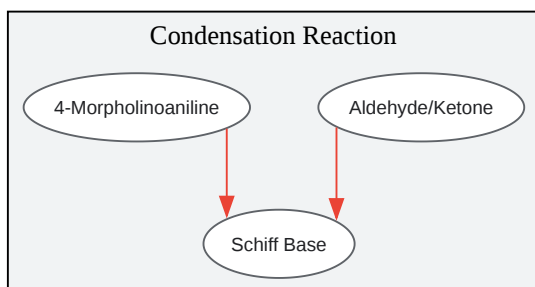
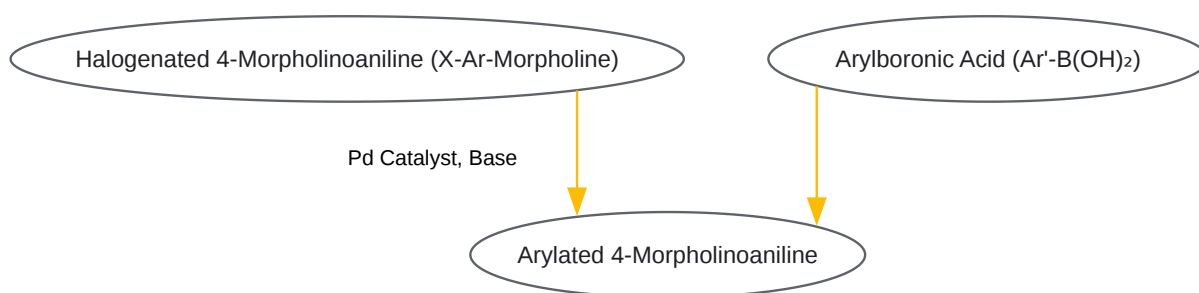


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### Buchwald-Hartwig amination with 4-morpholinoaniline.

Suzuki Coupling:

While **4-morpholinoaniline** itself is not the direct organoboron reagent, it can be functionalized (e.g., by conversion to a boronic acid or ester) to participate in Suzuki couplings, or it can be coupled with an arylboronic acid if it bears a halide substituent.



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